Cas no 1806333-79-8 (3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine)

3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features both difluoromethyl and trifluoromethyl groups, enhancing its reactivity and stability in cross-coupling reactions. The iodine substituent at the 6-position makes it a versatile intermediate for further functionalization via palladium-catalyzed couplings, such as Suzuki or Sonogashira reactions. The electron-withdrawing effects of the fluorine substituents improve its compatibility with nucleophilic and electrophilic transformations. This compound is particularly valuable in the development of bioactive molecules, offering precise control over molecular properties. Its high purity and well-defined reactivity profile make it a reliable choice for advanced synthetic applications.
3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine structure
1806333-79-8 structure
Product Name:3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine
CAS No:1806333-79-8
MF:C7H3F5IN
MW:323.001911401749
CID:4802490
Update Time:2025-10-28

3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C7H3F5IN/c8-6(9)3-1-2-4(13)14-5(3)7(10,11)12/h1-2,6H
    • InChI Key: PUXVZAGARWMJEI-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(F)F)C(C(F)(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9

3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029007003-250mg
3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine
1806333-79-8 95%
250mg
$1,038.80 2022-03-31
Alichem
A029007003-500mg
3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine
1806333-79-8 95%
500mg
$1,752.40 2022-03-31
Alichem
A029007003-1g
3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine
1806333-79-8 95%
1g
$2,750.25 2022-03-31

Additional information on 3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine

3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine (CAS No. 1806333-79-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis

3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine, identified by its CAS number 1806333-79-8, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic molecule features a pyridine core substituted with 3-difluoromethyl and 2-(trifluoromethyl) groups, along with an iodine atom at the 6-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The presence of multiple fluorine atoms and an iodine substituent imparts distinct electronic and steric properties to the molecule, which are highly beneficial in medicinal chemistry. Fluorinated compounds are widely recognized for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The 3-difluoromethyl group, in particular, is a well-documented pharmacophore that improves lipophilicity and resistance to enzymatic degradation. Similarly, the 2-(trifluoromethyl) moiety contributes to the molecule's overall stability and interaction with biological targets.

In recent years, researchers have leveraged the reactivity of halogenated pyridines to develop innovative synthetic strategies. The iodine atom in 3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These transformations enable the introduction of diverse substituents, expanding the compound's utility in drug discovery pipelines.

The pharmaceutical industry has shown considerable interest in this compound due to its potential applications in treating various diseases. For instance, studies have explored its use as a precursor in the synthesis of kinase inhibitors, which are critical in oncology research. The combination of fluorinated groups enhances the molecule's interaction with protein targets, making it a promising scaffold for developing next-generation anticancer agents.

Moreover, the structural motifs present in 3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine have been investigated for their role in modulating central nervous system (CNS) activity. Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective or antipsychotic properties. The ability to fine-tune pharmacological profiles through structural modifications makes it an attractive candidate for further exploration.

The synthesis of 3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps often include halogenation reactions to introduce the iodine substituent and fluorination processes to incorporate the difluoromethyl group. The use of palladium-catalyzed cross-coupling reactions ensures high selectivity and yield, making the process efficient and scalable for industrial applications.

Recent advances in computational chemistry have further enhanced the design and optimization of molecules derived from 3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with remarkable accuracy, streamlining the drug discovery process. This integration of computational tools with traditional synthetic chemistry has accelerated the development of novel therapeutic entities.

The growing demand for fluorinated compounds in pharmaceuticals has also spurred innovation in synthetic routes to improve efficiency and sustainability. Green chemistry principles are being increasingly adopted, focusing on minimizing waste and hazardous byproducts. For instance, catalytic methods that employ recyclable catalysts or solvent-free conditions align with these sustainable practices while maintaining high reaction yields.

In conclusion, 3-Difluoromethyl-6-iodo-2-(trifluoromethyl)pyridine (CAS No. 1806333-79-8) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing a wide range of bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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